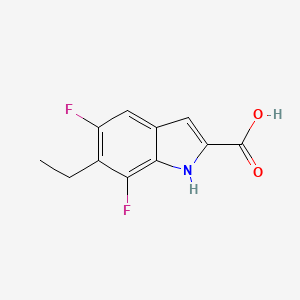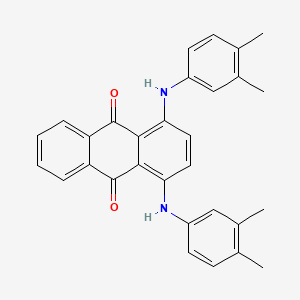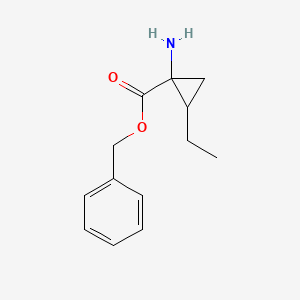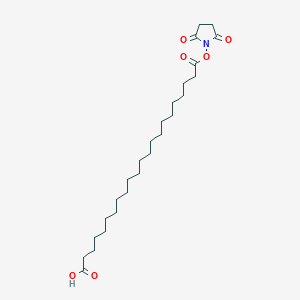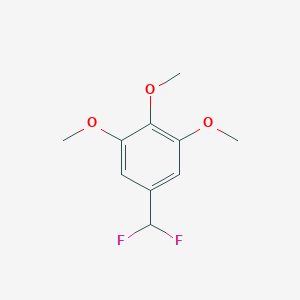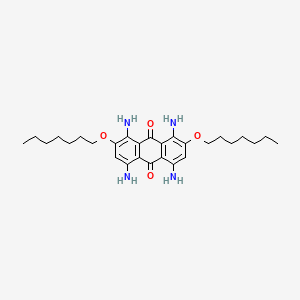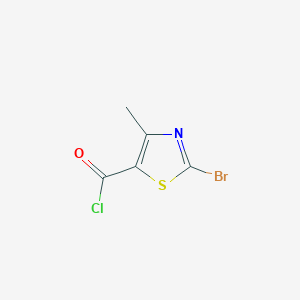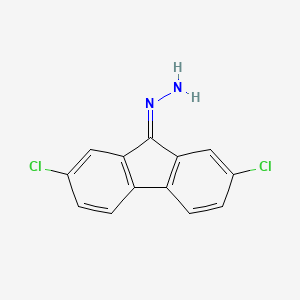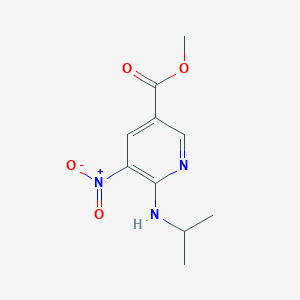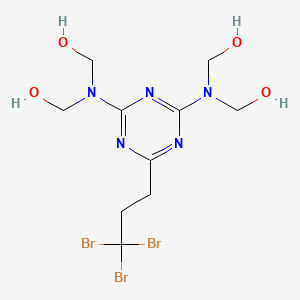
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile is a fluorinated organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which also bears a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrazole ring. The reaction temperature is usually maintained between 60-80°C to ensure optimal yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbonitrile
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbonitrile
- 2-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carbonitrile is unique due to the specific positioning of the trifluoroethyl and carbonitrile groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and potency in biological systems .
Propriétés
Formule moléculaire |
C6H4F3N3 |
|---|---|
Poids moléculaire |
175.11 g/mol |
Nom IUPAC |
1-(2,2,2-trifluoroethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)4-12-2-1-5(3-10)11-12/h1-2H,4H2 |
Clé InChI |
AVRCVFHNMIUKGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1C#N)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)
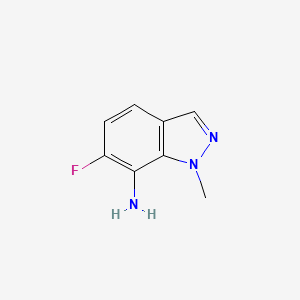
![1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)
